molecular formula C23H24ClN3O5 B2376770 methyl 3-[6-[(2-chlorophenyl)methylamino]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate CAS No. 896384-67-1

methyl 3-[6-[(2-chlorophenyl)methylamino]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate

Cat. No. B2376770
CAS RN: 896384-67-1
M. Wt: 457.91
InChI Key: PXCORCUIJSOIEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 3-[6-[(2-chlorophenyl)methylamino]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate” is a chemical compound with the molecular formula C23H24ClN3O5 . It’s not intended for human or veterinary use and is typically used for research purposes.


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new and efficient protocol has been developed for the synthesis of ketamine, a related compound, using a hydroxy ketone intermediate . The synthesis was done in five steps, starting with the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide reagent, followed by dehydration in the presence of an acidic ionic liquid . The synthesized alkene was then oxidized by potassium permanganate to give the corresponding hydroxy ketone intermediate . The imination of this intermediate by methyl amine and finally the rearrangement of the obtained imine at elevated temperature resulted in the synthesis of ketamine .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. In the case of ketamine, all of the intermediates and the product were characterized by 1 H-NMR and IR spectroscopies .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” would likely involve several steps, similar to the synthesis of ketamine . These steps could include reactions with reagents, dehydration, oxidation, imination, and rearrangement .

Scientific Research Applications

Rearrangement and Synthesis

  • The compound is involved in chemical reactions like rearrangement and synthesis. For instance, it can be part of reactions leading to the formation of 2,4-quinazolinediones via intermediates such as isocyanate carboxamide (Azizian et al., 2000).

Anticonvulsant Properties

  • Some derivatives of this compound demonstrate potential anticonvulsant properties. Research on related compounds has shown the ability to impact seizures, although the effectiveness varies (Scott et al., 1993).

Corrosion Inhibition

  • Quinazoline derivatives, closely related to this compound, have been studied for their corrosion inhibition abilities, particularly on mild steel in acidic environments. They show promising results in protecting metals from corrosion (Kumar et al., 2020).

Antimicrobial and Larvicidal Activities

  • Some quinazoline derivatives exhibit antimicrobial and mosquito larvicidal activities. These compounds have been tested against various bacterial and fungal strains, as well as mosquito larvae, showing significant activity in these areas (Rajanarendar et al., 2010).

Anticancer Properties

  • There is ongoing research into the anticancer properties of quinazoline derivatives. Some studies have found that certain derivatives exhibit cytotoxic activity against cancer cell lines, suggesting potential use in cancer therapy (Deady et al., 2003).

Molecular Characterization

  • The compound and its derivatives have been characterized using various molecular techniques, including IR, NMR, and mass spectrometry. These studies provide detailed information about the molecular structure and properties of the compound (Yan et al., 2013).

Synthesis Methodology Optimization

  • Research has also focused on optimizing the synthesis methods for quinazoline derivatives, which is crucial for their practical applications in various fields (Noolvi & Patel, 2013).

properties

IUPAC Name

methyl 3-[6-[(2-chlorophenyl)methylamino]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN3O5/c1-32-22(30)15-10-11-17-19(13-15)26-23(31)27(21(17)29)12-6-2-3-9-20(28)25-14-16-7-4-5-8-18(16)24/h4-5,7-8,10-11,13H,2-3,6,9,12,14H2,1H3,(H,25,28)(H,26,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXCORCUIJSOIEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CCCCCC(=O)NCC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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